molecular formula C24H24N4O3 B3015712 N-ethyl-2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N-phenylacetamide CAS No. 919973-54-9

N-ethyl-2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N-phenylacetamide

Katalognummer B3015712
CAS-Nummer: 919973-54-9
Molekulargewicht: 416.481
InChI-Schlüssel: AKJNSKCNKYMOCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is an acetamide, which is an organic compound that shares the functional group CONH2. This group consists of a carbonyl (C=O) and an amine (NH2), which is attached to the rest of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and a benzimidazole ring. The benzimidazole ring is a fused aromatic ring structure that is part of many important biomolecules, including vitamins and nucleic acids .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. These could include properties like solubility, melting point, boiling point, and reactivity .

Wissenschaftliche Forschungsanwendungen

Rearrangement and Cyclo-α-elimination

Ramsden and Rose (1995) explored the reaction products of N-substituted amidines with (diacetoxyiodo)benzene, finding that rearrangement provides a route to N-(2-furyl)acetamide, a structurally related compound, indicating a method for synthesizing related benzimidazole derivatives Ramsden & Rose, 1995.

Synthesis of Benzimidazole Derivatives as H1-antihistaminic Agents

Iemura et al. (1986) prepared and tested a series of benzimidazoles for H1-antihistaminic activity, revealing the significance of the oxygen atom in the 2-(substituted-oxy)ethyl group for potent antihistaminic activity Iemura et al., 1986.

Anti-inflammatory Activity of Benzimidazole Derivatives

Bhor and Sable (2022) synthesized and tested various benzimidazole derivatives for anti-inflammatory activity, highlighting the potential of these compounds in medicinal chemistry Bhor & Sable, 2022.

Novel Oxadiazole Derivative Containing Benzimidazole Moiety

Li Ying-jun (2012) conducted an NMR study on a novel oxadiazole derivative containing a benzimidazole moiety, contributing to the understanding of its chemical structure and properties Li Ying-jun, 2012.

MRSA Inhibition by Benzimidazole Derivatives

Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole derivatives and systematically analyzed their effectiveness against Methicillin Resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity Chaudhari et al., 2020.

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in preliminary tests, it could be further developed and studied .

Eigenschaften

IUPAC Name

N-[1-[1-[2-(N-ethylanilino)-2-oxoethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-3-27(18-10-5-4-6-11-18)22(29)16-28-20-13-8-7-12-19(20)26-23(28)17(2)25-24(30)21-14-9-15-31-21/h4-15,17H,3,16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJNSKCNKYMOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N-phenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.